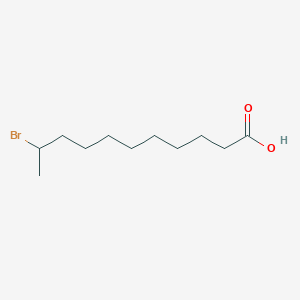

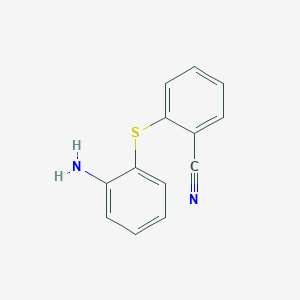

2-(2-Aminophenyl)sulfanylbenzonitrile

概要

説明

Synthesis Analysis

The synthesis of 2-aminobenzonitriles can be achieved through various methods, including the tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, which offers a one-pot approach to preparing these compounds in good to excellent yields. This method is notable for its use of an inexpensive iron(III) catalyst and its scalability (Chen et al., 2018). Additionally, 2-acyl-3-aminoindoles can be synthesized from aryl methyl ketones and 2-aminobenzonitriles using NaHS·nH2O as an umpolung reagent, involving an Eschenmoser sulfide contraction reaction (Geng et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Aminophenyl)sulfanylbenzonitrile has been studied using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra of related compounds have been recorded and analyzed, with structural characteristics determined by density functional theory (DFT) (Haress et al., 2015). These studies provide insights into the vibrational modes and structural parameters of such molecules.

Chemical Reactions and Properties

2-Aminobenzonitriles can undergo various chemical reactions, including condensation to form benzoxazinones, highlighting their reactivity and potential for further transformations (Chen et al., 2018). The chemical properties of these compounds, such as their reactivity towards electrophilic or nucleophilic attack, can be inferred from molecular docking studies and analyses of their electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential (MEP) plots (Haress et al., 2015).

科学的研究の応用

One-Pot Synthesis Applications

- One-Pot Synthesis of Quinoline-2(1H)-thiones : Utilizing 2-aminobenzonitriles in one-pot synthesis, researchers have developed methods to produce quinoline-2(1H)-thiones, demonstrating the versatility of these compounds in organic synthesis (Kobayashi et al., 2009).

Corrosion Inhibition

- Corrosion Inhibition for Mild Steel and Aluminum : Various studies have explored the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for metals like mild steel and aluminum. These studies provide insights into the effectiveness of such compounds in preventing corrosion, contributing to the development of more efficient and environmentally friendly corrosion inhibitors (Verma et al., 2015a) (Verma et al., 2015b).

Molecular Electronics and Sensors

- Monitoring Monolayer Orientation : Research into the orientation of sulfanylbenzonitrile monolayers under different electrochemical potentials offers valuable information for applications in sensors and molecular electronics. Understanding how orientation affects sensitivity and electron transfer is crucial for advancing these technologies (Keeler & Russell, 2019).

Biological and Medicinal Applications

- Synthesis of Biologically Active Compounds : 2-Aminobenzonitrile is used as a starting material in synthesizing various biologically active compounds. These compounds have potential therapeutic applications, highlighting the importance of 2-(2-Aminophenyl)sulfanylbenzonitrile in medicinal chemistry (Govindharaju et al., 2019).

Electronic Structure Analysis

- Electron-Donor Strength Comparison : The electron-donor abilities of various aminophenyl systems, including aminobenzonitriles, have been studied using density functional theory calculations. Such studies are essential for understanding the electron-transfer processes in these molecules, which can be relevant in designing new materials and drugs (Kwon et al., 2005).

Molecular Docking and Inhibition Studies

- Theoretical Inhibition Mechanism Analysis : Investigations using quantum chemical calculations and molecular dynamics simulations on aminobenzonitrile derivatives provide insights into their potential as corrosion inhibitors. Understanding the adsorption behavior and inhibition mechanisms of these compounds can lead to the development of more effective inhibitors (Saha & Banerjee, 2015).

Safety and Hazards

作用機序

Target of Action

It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, the mode of action involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reactions, which are key in the synthesis of various organic compounds .

Result of Action

The result of the action of 2-(2-Aminophenyl)sulfanylbenzonitrile in Suzuki–Miyaura coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific characteristics of the metal catalyst used in the reaction .

生化学分析

Cellular Effects

2-(2-Aminophenyl)sulfanylbenzonitrile has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling molecules, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been observed to inhibit certain enzymes in the MAPK/ERK pathway, thereby affecting downstream signaling events . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes in the MAPK/ERK pathway, leading to changes in metabolic processes . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and safety.

特性

IUPAC Name |

2-(2-aminophenyl)sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROSHIIMNNWHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327138 | |

| Record name | NSC634569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140425-65-6 | |

| Record name | NSC634569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。